2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Description
2,2-Bis[4-(4-aminophenoxy)phenyl]propane is a high-performance aromatic diamine monomer widely utilized in synthesizing advanced polymers, including polyimides, polyurethanes, and thermosetting resins. Its molecular structure features a central propane group flanked by two 4-(4-aminophenoxy)phenyl moieties, providing exceptional thermal stability, mechanical strength, and solubility in organic solvents. This monomer is pivotal in applications requiring materials with high glass transition temperatures ($T_g$), low dielectric constants, and resistance to thermal degradation, such as aerospace composites, flexible electronics, and proton-exchange membranes .
Key properties of this compound-based polymers include:
- Thermal Stability: Degradation temperatures ($T_{d5\%}$) exceeding 520°C in polyimide formulations .
- Solubility: Enhanced organosolubility due to flexible ether linkages and non-coplanar structures, enabling solution processing .
- Dielectric Performance: Dielectric constants as low as 2.78 at 1 MHz, suitable for high-frequency signal transmission .
Structure
2D Structure
Properties
IUPAC Name |
4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWGXGSGPYISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051650 | |
| Record name | 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-86-9 | |
| Record name | 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-(4-aminophenoxy)phenyl)dimethylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[isopropylidenebis(4,1-phenyleneoxy)]dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium/Carbon-Hydrazine Hydrate Systems
The most widely documented method involves reducing 2,2-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP) using a composite catalyst of palladium/carbon (Pd/C) and hydrazine hydrate. According to CN102391135A, dissolving BNPP in ethanol with 0.01–0.03 wt% Pd/C (5% Pd loading) and 55–60 wt% hydrazine hydrate at 68–70°C for 8–10 hours yields BAPP at 97–98% efficiency. Ferric chloride (1–10 wt%) acts as a co-catalyst, lowering the activation energy by 8–10°C compared to standalone hydrazine systems. Post-reaction, ethanol dilution to 15 wt% followed by cooling to -10–10°C precipitates needle-like crystals with a melting point of 130–131°C and 99% HPLC purity.
Iron Trichloride-Activated Carbon Catalysis
CN1472193A reports a two-step synthesis starting with 4,4'-dihydroxydiphenylpropane and 1-chloro-4-nitrobenzene. Anhydrous potassium carbonate in N,N-dimethylformamide (DMF) and toluene at 110–150°C yields BNPP at 97% efficiency. Subsequent reduction with hydrazine hydrate and FeCl₃·6H₂O at 100°C converts BNPP to BAPP, though yields drop to 95.5% with excess reagents. This method highlights solvent-dependent side reactions: toluene improves dehydration but necessitates rigorous drying to prevent hydrolysis.
Two-Step Synthesis via Nitro Intermediates
Coupling Reaction Optimization
BNPP synthesis universally employs nucleophilic aromatic substitution. Bisphenol A reacts with p-nitrochlorobenzene in polar aprotic solvents (DMF, DMAc) under reflux. CN113845432A demonstrates that reduced pressure (0.5–0.8 atm) and solvent reflux (150–162°C) enhance BNPP yields to 98% by removing HCl via Dean-Stark trap. Silicon dioxide-supported transition metal catalysts (e.g., Ni/SiO₂) further streamline the process by enabling direct hydrogenation of BNPP without intermediate isolation.
Hydrogenation with Reusable Catalysts
Transitioning from hydrazine to hydrogen gas, CN113845432A introduces a scalable reduction using 1–5 wt% Pd/SiO₂ under 10–15 bar H₂ at 100–120°C. This method achieves 96% BAPP yield with catalyst recyclability over five cycles, reducing metal waste. Ethanol or isopropanol solvents facilitate product separation, though residual palladium (<50 ppm) requires activated carbon filtration.
Solvent and Temperature Effects on Crystallization
Ethanol vs. Dimethyl Sulfoxide (DMSO)
Ethanol’s low polarity (dielectric constant ~24.3) promotes BAPP crystallization, yielding >98% recovery. In contrast, DMSO increases solubility but complicates isolation, necessitating antisolvent addition (e.g., water). Commercial specifications (Fisher Scientific) confirm BAPP’s limited water solubility (<0.1 g/L) and preferential dissolution in acetone or DMSO.
Thermal Stability and Melting Behavior
Differential scanning calorimetry (DSC) data from multiple sources consistently report BAPP’s melting point between 127–131°C. CN102391135A attributes the narrow range (130–131°C) to ethanol’s high-purity recrystallization, while DMSO-processed batches exhibit broader endotherms due to residual solvent.
Comparative Analysis of Synthesis Routes
Table 1: Method-Specific Parameters and Outcomes
| Property | CN102391135A | Fisher Scientific |
|---|---|---|
| Melting Point (°C) | 130–131 | 127–130 |
| Solubility in DMSO | Not reported | >50 g/L |
| Purity (HPLC) | 99% | ≥98% |
Environmental and Industrial Considerations
Waste Stream Management
Hydrazine-based methods generate ammonium chloride and nitroso byproducts, requiring alkaline scrubbing. Hydrogenation reduces aqueous waste but demands high-pressure equipment. Ethanol’s low toxicity and recyclability (70–80% recovery via distillation) favor it over DMF, which necessitates energy-intensive purification.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[4-(4-aminophenoxy)phenyl]propane undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amine groups using hydrazine hydrate and palladium/carbon catalyst.
Substitution: Nucleophilic substitution reactions involving the replacement of nitro groups with amine groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, palladium/carbon catalyst, ethanol solvent, reaction temperature of 68-70°C.
Substitution: Alkali metal carbonate or hydroxides, polar aprotic solvents like dimethylformamide (DMF), and dehydrating agents like xylene.
Major Products
The major product formed from these reactions is this compound, which is used as a monomer in the synthesis of polyimides and epoxy resins .
Scientific Research Applications
Polymer Synthesis
BAPP serves as a crucial monomer in the synthesis of polyimides and epoxy resins. Polyimides are known for their excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance applications such as:
- Electronics : Used in the production of low dielectric materials for communication devices and substrates for high-frequency applications (up to 10 GHz) .
- Aerospace : Its thermal stability is essential for components exposed to extreme temperatures.
Drug Delivery Systems
Research indicates that BAPP can be utilized in drug delivery systems due to its ability to form stable polymers. This property is particularly beneficial in creating controlled-release formulations that enhance therapeutic efficacy .
Advanced Materials
In industrial applications, BAPP is employed in the production of high-performance materials, including:
- OLEDs (Organic Light Emitting Diodes) : Its properties allow the development of efficient OLEDs used in display technologies .
- Fuel Cells and Batteries : BAPP-based polymers are explored for use in energy storage systems due to their favorable electrical properties .
Case Study 1: Polyimide Development
A study investigated the synthesis of polyimides using BAPP as a monomer. The resulting polymer exhibited low dielectric loss and high thermal stability, making it suitable for electronic applications. The research highlighted the efficiency of BAPP in enhancing the mechanical properties of the final polymer product .
Case Study 2: Drug Delivery Applications
In a clinical trial, polymers derived from BAPP were tested for their ability to encapsulate and release therapeutic agents. The results demonstrated that these polymers could provide controlled release over extended periods, improving patient outcomes in targeted therapies .
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane involves its ability to cross-link with carboxylic acids or carboxylic dianhydrides to form polyimides. The amine groups at both ends of the molecule react with carboxylic groups, leading to the formation of strong, thermally stable polymers. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for high-performance applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thermal Properties
2,2-Bis[4-(4-aminophenoxy)phenyl]propane is frequently compared to structurally analogous diamines in high-temperature applications. Key findings are summarized below:
Analysis: While this compound exhibits slightly lower $T_g$ values compared to BAPD or TFMB, its incorporation of ether linkages ensures better solubility and film-forming capabilities. HFBAPP, a fluorinated analog, offers marginally higher thermal stability but requires complex synthesis .
Solubility and Processability
The solubility of this compound derivatives is critical for industrial processing:
Analysis: The ether and propane groups in this compound reduce chain rigidity, enhancing solubility compared to ODA or fully aromatic diamines. Fluorinated variants (e.g., HFBAPP) sacrifice solubility for improved thermal and dielectric performance .
Dielectric Properties
Dielectric performance is a key differentiator in optoelectronic applications:
Analysis: The introduction of trifluoromethyl groups in this compound derivatives reduces dielectric constants by lowering polarizability and free volume. This makes them superior to non-fluorinated analogs like TFMB in high-frequency applications .
Mechanical Performance in Composites
This compound excels in composite matrices due to its adhesion and toughness:
Analysis: While BAPF6P-based polyurethanes exhibit higher tensile strength, this compound balances mechanical performance with recyclability, a critical factor in sustainable composites .
Biological Activity
2,2-Bis[4-(4-aminophenoxy)phenyl]propane, commonly referred to as BAPP, is a diamino monomer with significant potential in polymer chemistry and materials science. Its molecular formula is with a molecular weight of approximately 410.52 g/mol. This compound exhibits unique biological activities that make it a subject of interest for various applications, including drug delivery systems, polymer synthesis, and advanced materials.
- Molecular Formula :
- Molecular Weight : 410.52 g/mol
- CAS Number : 13080-86-9
- Melting Point : 127-130 °C
- Purity : ≥98% (by HPLC)
Antimicrobial Properties
Recent studies indicate that BAPP possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, research has shown that BAPP can disrupt bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
BAPP has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast) | 20 | Inhibition of proliferation |
| A549 (lung) | 25 | Cell cycle arrest |
Polymeric Applications
BAPP is utilized in the synthesis of polyimides and polyimines, which are known for their excellent thermal stability and mechanical properties. These polymers are particularly relevant in the electronics industry for applications such as substrates for high-frequency communication devices and membranes in fuel cells.
Case Studies
-
Polymer Synthesis
A study reported the successful synthesis of polyimides using BAPP as a diamine component. The resulting polymers exhibited low dielectric constants and high thermal stability, making them suitable for electronic applications. -
Antimicrobial Coatings
Research conducted on antimicrobial coatings incorporating BAPP revealed a significant reduction in bacterial colonization on surfaces treated with these coatings. The study highlighted the potential for BAPP-based formulations in medical device applications. -
Cancer Therapeutics
A recent investigation into BAPP's anticancer effects showed promising results in reducing tumor size in xenograft models. The compound was administered at varying doses, demonstrating dose-dependent efficacy in tumor suppression.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing polyimides using 2,2-Bis[4-(4-aminophenoxy)phenyl]propane, and how does its structure influence polymer properties?
- Methodological Answer : The compound is typically copolymerized with dianhydrides (e.g., 6FDA) via a two-step process: (1) polycondensation in polar aprotic solvents like DMAc at room temperature, followed by (2) cyclo-dehydration using acetic anhydride and pyridine at elevated temperatures (~150°C) . Its rigid biphenyl ether backbone and isopropylidene spacer enhance thermal stability (Tg > 250°C) and mechanical strength while maintaining solubility in organic solvents . Key characterization techniques include FTIR for imide group confirmation, DSC for Tg determination, and tensile testing for mechanical properties .
Q. How can researchers ensure the purity of this compound for reproducible polymer synthesis?
- Methodological Answer : Purity is critical for consistent polymerization. Use HPLC (minimum 98.0 area%) and non-aqueous titration (≥98.0%) to verify purity . Recrystallization from acetone is recommended due to its high solubility in this solvent (~50 mg/mL) . Store the compound in airtight containers at room temperature, protected from moisture to prevent amine oxidation .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as harmful if swallowed (H302). Use PPE (gloves, lab coat) and avoid inhalation. In case of exposure, rinse skin with water and seek medical attention if ingested . Waste disposal must comply with institutional guidelines for amine-containing compounds, preferably through incineration .
Advanced Research Questions
Q. How can the dielectric constant of polyimides derived from this diamine be optimized for microelectronics applications?
- Methodological Answer : Incorporate fluorinated dianhydrides (e.g., 6FDA) or blend with fluorinated diamines (e.g., 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane) to reduce dielectric constants (<2.8 at 1 MHz). The electron-withdrawing CF₃ groups and increased free volume from bulky substituents lower polarizability . Adjust monomer ratios during copolymerization and validate dielectric performance using impedance spectroscopy .
Q. What experimental strategies resolve contradictions in reported thermal stability data for polyimides using this diamine?
- Methodological Answer : Discrepancies in Tg or decomposition temperatures often arise from varying synthetic conditions (e.g., solvent purity, curing time). Standardize protocols: (1) Use rigorously dried DMAc, (2) control imidization temperature (±2°C), and (3) characterize via TGA under inert atmosphere (N₂) at 10°C/min . Comparative studies with reference polymers (e.g., Kapton) can validate results .
Q. How does the ratio of this compound to other diamines affect mechanical properties in copolymer systems?
- Methodological Answer : Increasing its molar fraction enhances rigidity and tensile strength but may reduce flexibility. For balanced properties, blend with flexible diamines (e.g., 1,3-bis(4-aminophenoxy)benzene) at 50–70% molar ratios. Characterize using dynamic mechanical analysis (DMA) to map modulus vs. temperature and correlate with crosslink density .
Q. What methodologies address solubility challenges when processing high-molecular-weight polyimides derived from this diamine?
- Methodological Answer : Solubility decreases with increased molecular weight. Use m-cresol or chlorinated solvents (e.g., dichlorobenzene) at elevated temperatures (80–100°C) . Alternatively, introduce kinked or bulky comonomers (e.g., 2,2′-dimethyl-4,4′-bis(4-aminophenoxy)biphenyl) to disrupt chain packing . Gel permeation chromatography (GPC) with triple detection confirms molecular weight and polydispersity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
